molecular formula C19H25N5O2S B2658140 1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 2034292-39-0

1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2658140
CAS RN: 2034292-39-0
M. Wt: 387.5
InChI Key: ASQRLNJCWMISFA-UHFFFAOYSA-N
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Description

1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Enzyme Inhibition

1-Isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide, a compound with both pyrazoline and sulfonamide pharmacophores, demonstrates significant inhibition potency against human carbonic anhydrase (CA) isoenzymes (hCA I and II) and acetylcholinesterase (AChE) enzyme. This dual inhibitory action, along with its low cytotoxicity towards oral squamous cancer cell lines and non-tumor cells, positions it as a promising candidate for developing novel CA or AChE inhibitors (Ozmen Ozgun et al., 2019).

Carbonic Anhydrase Isozyme Inhibition

The compound and its metal complexes have been studied for their inhibitory effects on two human carbonic anhydrase (hCA) isoenzymes I and II. These studies reveal that the complexes show more effective inhibitory activity on hCA-I and hCA-II than the corresponding free ligand and standard inhibitor acetazolamide, indicating their potential as effective CA inhibitors (Büyükkıdan et al., 2017).

Antiglaucoma Activity

Pyrazole carboxylic acid derivatives of this compound, as part of a study of novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, have shown significant inhibitory effects on hydratase and esterase activities of carbonic anhydrase isoenzymes, suggesting their potential use in antiglaucoma therapies (Kasımoğulları et al., 2010).

Antibacterial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, including this compound, has shown potential for use as antibacterial agents. The compounds were tested for antibacterial activity, with several showing high activities, indicating their potential in developing new antibacterial drugs (Azab et al., 2013).

Cyclooxygenase-2 Inhibition

In a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, extensive structure-activity relationship (SAR) work identified potent and selective inhibitors of cyclooxygenase-2 (COX-2), one of which is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

properties

IUPAC Name

3,5-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-14(2)24-16(4)19(15(3)22-24)27(25,26)21-10-11-23-13-18(12-20-23)17-8-6-5-7-9-17/h5-9,12-14,21H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQRLNJCWMISFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-3,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

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